molecular formula C10H13N3O5S B1683997 Nifurtimox CAS No. 23256-30-6

Nifurtimox

Numéro de catalogue B1683997
Numéro CAS: 23256-30-6
Poids moléculaire: 287.29 g/mol
Clé InChI: ARFHIAQFJWUCFH-IZZDOVSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nifurtimox is an antiprotozoal drug used for the treatment of Chagas disease (American Trypanosomiasis), caused by Trypanosoma cruzi . It is a nitrofuran derivative and is used to treat Chagas disease in children who are less than 18 years of age and weigh at least 2.5 kg . It has been used to treat Chagas disease for more than 50 years .


Synthesis Analysis

The knowledge of nifurtimox is still fragmentary and incomplete. Relevant aspects of the chemistry and biology of nifurtimox include its chemical synthesis and the preparation of some analogues, as well as its chemical degradation . The preparation of the amorphous mode of Nifurtimox is reported, as well as its characterization by hot stage microscopy, thermal (differential scanning calorimetry and thermogravimetric analysis), spectroscopic (solid state nuclear magnetic resonance, mid-infrared, and near-infrared), diffractometric and functional (powder dissolution rate) means .


Molecular Structure Analysis

The metabolism of nifurtimox is almost certainly not mediated by typical hepatic and renal drug-metabolizing enzymes, and instead is rapidly metabolized mainly by reduction or nucleophilic attack, with some evidence of oxidation . Fragmentation patterns on HRMS/MS were used to propose structures for 18 metabolites (22 including stereoisomers), and based on these structures, the six most abundant products were synthesized and the structures of the synthetic forms were confirmed by HRMS and two-dimensional nuclear magnetic resonance (2D NMR) .


Chemical Reactions Analysis

Nifurtimox is believed to exert its biological activity through the bioreduction of the nitro-group to a nitro-anion radical which undergoes redox-cycling with molecular oxygen . More than 30 metabolites were identified in rat urine, mostly with atypical mass changes .


Physical And Chemical Properties Analysis

Nifurtimox is very sparingly soluble in aqueous media . The preparation of the amorphous mode of Nifurtimox is reported, as well as its characterization by hot stage microscopy, thermal (differential scanning calorimetry and thermogravimetric analysis), spectroscopic (solid state nuclear magnetic resonance, mid-infrared, and near-infrared), diffractometric and functional (powder dissolution rate) means .

Applications De Recherche Scientifique

    Chagas Disease Treatment

    • Field : Medical Science
    • Application : Nifurtimox is used to treat Chagas disease, an infection caused by a parasite, in children from birth to 18 years old who weigh at least 5.5 pounds (2.5 kg) .
    • Method : Nifurtimox is administered orally .
    • Results : Nifurtimox works by killing the organism that can cause Chagas disease .

    Combination Therapy for Sleeping Sickness

    • Field : Medical Science
    • Application : Nifurtimox is used in combination with Eflornithine for the treatment of second stage sleeping sickness .
    • Method : The regimen involves slow infusion of 400 mg of eflornithine every 12 hours for 7 days combined with 15 mg/kg of nifurtimox orally three times a day for 10 days .
    • Results : The combination therapy has shown high efficacy and acceptable safety in nontrial settings .

    Nanomedicine for Chagas Disease

    • Field : Nanomedicine
    • Application : Nifurtimox is used in the development of solid nanomedicines for the oral treatment of Chagas disease .
    • Method : Self-nanoemulsified drug delivery systems (SNEDDS) are used to produce easily scalable combined formulations of Nifurtimox and Benznidazole that can be easily converted to oral solid dosage form by impregnation on mesoporous silica particles .
    • Results : SNEDDS demonstrated an enhanced solubilisation capacity for both drugs as demonstrated by flow-through studies and in vitro lipolysis studies .

    Cancer Treatment

    • Field : Oncology
    • Application : Nifurtimox has been found to be effective against certain types of cancer .
    • Method : The exact method of application varies depending on the type of cancer and the patient’s overall health .
    • Results : While the results can vary, some studies have shown that Nifurtimox can inhibit the progression of certain cancers .

    Neuroblastoma Treatment

    • Field : Pediatric Oncology
    • Application : Nifurtimox has been found to inhibit the progression of neuroblastoma, a common cancer in children .
    • Method : The drug is administered orally and has been shown to be effective both as a single agent and in combination with other treatments .
    • Results : Studies have shown that Nifurtimox can suppress the progression of neuroblastoma in vivo .

    Treatment of Advanced Solid Tumors

    • Field : Oncology
    • Application : Nifurtimox has been used in the treatment of very advanced solid tumors .
    • Method : The exact method of application can vary, but it often involves oral administration of the drug .
    • Results : While results can vary, some studies have shown that Nifurtimox can have a positive impact on overall survival rates in patients with very advanced solid tumors .

    Leishmaniasis Treatment

    • Field : Medical Science
    • Application : Nifurtimox has been used in the treatment of leishmaniasis .
    • Method : The drug is administered orally .
    • Results : Clinical healing of cutaneous leishmaniasis was observed in five of eight patients treated with Nifurtimox .

    African Trypanosomiasis Treatment

    • Field : Medical Science
    • Application : Nifurtimox is used in combination with Eflornithine for the treatment of second stage African Trypanosomiasis .
    • Method : The regimen involves the administration of Nifurtimox and Eflornithine .
    • Results : The combination therapy has shown high efficacy in the treatment of African Trypanosomiasis .

    American Trypanosomiasis Treatment

    • Field : Medical Science
    • Application : Nifurtimox is used in the treatment of American Trypanosomiasis, also known as Chagas disease .
    • Method : The drug is administered orally .
    • Results : Nifurtimox has been found to be effective in curing the disease if given early in the acute phase .

Safety And Hazards

Nifurtimox is not recommended in pregnancy or in those with significant kidney or liver problems . There are concerns from animal studies that it may increase the risk of cancer but these concerns have not been found in human trials .

Orientations Futures

Nifurtimox has been used to treat Chagas disease for more than 50 years. Historical studies determined that very little nifurtimox is excreted unchanged, but contemporaneous preclinical studies of radiolabeled nifurtimox found almost all of the radiolabel was rapidly excreted, suggesting that metabolism is extensive . Knowledge of the most abundant metabolites of nifurtimox affords the possibility of future studies to investigate levels of exposure and possible drug–drug interactions .

Propriétés

IUPAC Name

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHIAQFJWUCFH-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

550.3±50.0
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research.
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nifurtimox

CAS RN

23256-30-6, 39072-15-6, 39072-16-7
Record name Nifurtimox [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifurtimox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFURTIMOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

177-183
Record name Nifurtimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifurtimox
Reactant of Route 2
Nifurtimox
Reactant of Route 3
Nifurtimox
Reactant of Route 4
Nifurtimox
Reactant of Route 5
Reactant of Route 5
Nifurtimox
Reactant of Route 6
Nifurtimox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.